molecular formula C28H29NO8 B1235654 hygrocin B

hygrocin B

Cat. No.: B1235654
M. Wt: 507.5 g/mol
InChI Key: YCXQGZJYZGFQSB-AMMLVUSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hygrocin B is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Scientific Research Applications

Antitumor Activities

Hygrocins, including Hygrocin B, are a class of naphthoquinone ansamycins with significant antitumor activities. The biosynthetic gene cluster (hgc) responsible for hygrocin production has been identified in Streptomyces sp. LZ35. This research provides insights into the biosynthesis of hygrocins, highlighting their potential in antitumor applications (Li et al., 2014). Additionally, studies have isolated various hygrocins from Streptomyces sp. LZ35, revealing their cytotoxic effects against human breast cancer and prostate cancer cells (Lu et al., 2013).

Synthetic Approaches

Efforts towards the total synthesis of this compound have been made, aiming to understand its complex structure and biological activities. These synthetic approaches involve constructing the naphthoquinone-azepinone core, which is a critical component of this compound (Nawrat et al., 2014).

Structural Elucidation

Hygrocins A and B were isolated from Streptomyces hygroscopicus, and their structures were determined through combined chemical and spectroscopic methods. Understanding their structure is crucial for exploring their biological activities and potential therapeutic applications (Cai et al., 2005).

Biofilm Inhibition

Hygrocin C from marine-derived Streptomyces sp. was found to inhibit bacterial biofilm formation and promote the eradication of developed biofilms. Although this study focuses on Hygrocin C, it suggests the potential of hygrocins, including this compound, in combating bacterial biofilms (Wang et al., 2018).

Increasing Hygrocin Production

Research has shown that overexpression of the hgc1 gene in Streptomyces sp. LZ35 can increase the production and diversity of hygrocins. This genetic manipulation paves the way for enhanced production of this compound for further study and potential therapeutic use (Li et al., 2015).

Properties

Molecular Formula

C28H29NO8

Molecular Weight

507.5 g/mol

IUPAC Name

(10E,12S,13S,16S)-9-ethyl-4,12-dihydroxy-3,13,16-trimethyl-14-oxa-20-azatetracyclo[19.3.1.05,24.016,22]pentacosa-1(24),2,4,10,17,21-hexaene-6,15,19,23,25-pentone

InChI

InChI=1S/C28H29NO8/c1-5-15-6-8-17(30)14(3)37-27(36)28(4)11-10-19(32)29-23-22(28)26(35)20-16(25(23)34)12-13(2)24(33)21(20)18(31)9-7-15/h6,8,10-12,14-15,17,30,33H,5,7,9H2,1-4H3,(H,29,32)/b8-6+/t14-,15?,17-,28-/m0/s1

InChI Key

YCXQGZJYZGFQSB-AMMLVUSNSA-N

Isomeric SMILES

CCC\1CCC(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC(=O)C=C[C@@]4(C(=O)O[C@H]([C@H](/C=C1)O)C)C)C)O

Canonical SMILES

CCC1CCC(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC(=O)C=CC4(C(=O)OC(C(C=C1)O)C)C)C)O

Synonyms

hygrocin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hygrocin B
Reactant of Route 2
hygrocin B
Reactant of Route 3
hygrocin B
Reactant of Route 4
hygrocin B
Reactant of Route 5
hygrocin B
Reactant of Route 6
Reactant of Route 6
hygrocin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.